Osmabenzene

Descripción

Conceptual Framework of Metalla-aromatics and Isolobal Analogy

Metalla-aromatics are a fascinating class of organometallic compounds where a carbon-hydrogen (CH) group in a traditional aromatic ring, like benzene (B151609), is replaced by a transition metal fragment. researchgate.net This concept is rooted in the isolobal analogy, a principle developed by Roald Hoffmann. acs.orgnih.gov The analogy states that chemical fragments with similar frontier molecular orbitals—in terms of number, symmetry, approximate energy, and shape—can replace each other in molecules. nih.govslideshare.net In the context of metallabenzenes, a transition metal complex fragment, such as {MLn}, can be isolobal to a CH group, allowing for its incorporation into an aromatic system. researchgate.netscielo.org.mx This substitution leads to a delocalized π-electron system that involves the d-orbitals of the metal, a key feature that distinguishes metallabenzenes from their purely organic counterparts. researchgate.net

The existence of such compounds was first predicted theoretically by Thorn and Hoffmann in 1979, who proposed that the stability of these metallacycles would arise from electronic delocalization. acs.orgxmu.edu.cn This prediction opened a new frontier in chemistry, bridging the gap between organic and inorganic chemistry. scielo.org.mx

Definition and Classification of Osmabenzene within Metallabenzenes

This compound is a specific type of metallabenzene where the metal atom incorporated into the benzene ring is osmium (Os). wikipedia.org Metallabenzenes are generally classified as 18-electron complexes and can be categorized into three main varieties. wikipedia.org The parent metallabenzene has the formula LnM(CH)5, though most known examples have substituents replacing the hydrogen atoms. wikipedia.org

Structurally, osmabenzenes, like other metallabenzenes, often exhibit a slightly non-planar ring, with the osmium atom shifted out of the plane of the carbon atoms. wikipedia.orgiucr.org However, the fundamental aromatic character is maintained, as evidenced by several key properties. These include bond lengths within the ring that are intermediate between single and double bonds, and downfield shifts in the 1H NMR spectra of the ring protons, which is indicative of an aromatic ring current. wikipedia.orgxmu.edu.cn this compound and its derivatives are typically considered as Os(II), d6 octahedral complexes. wikipedia.org

Historical Context of this compound Prediction and Discovery

Following the theoretical prediction of metallabenzenes by Thorn and Hoffmann in 1979, the race was on to synthesize and characterize these novel compounds. researchgate.netxmu.edu.cn The first stable metallabenzene to be isolated and characterized was an this compound, reported by Roper and coworkers in 1982. researchgate.net This seminal discovery confirmed the theoretical predictions and firmly established the field of metalla-aromatics. xmu.edu.cn

The initial synthesis involved the reaction of an osmium thiocarbonyl complex with acetylene, leading to the formation of the OsC5 ring. scielo.org.mx Since this first discovery, a variety of this compound derivatives have been synthesized, and their structures and reactivity have been extensively studied both experimentally and theoretically. scielo.org.mx These studies have provided deeper insights into the nature of metalla-aromaticity and the unique properties imparted by the osmium center.

Research Findings on this compound

Subsequent research has led to the development of more convenient synthetic routes to osmabenzenes. For instance, a one-pot reaction starting from readily available materials like OsCl2(PPh3)3 and HC≡CCH(OH)C≡CH has been developed. xmu.edu.cnnih.gov

Table 1: Selected Bond Distances in an this compound Complex

| Bond | Length (Å) |

|---|---|

| Os-C1 | 1.946(12) |

| C1-C2 | 1.398(15) |

| C2-C3 | 1.373(16) |

| C3-C4 | 1.448(17) |

| C4-C5 | 1.363(15) |

| C5-Os | 1.971(12) |

Data from a specific X-ray diffraction study of an this compound complex. xmu.edu.cn

The bond lengths in the this compound ring are longer than typical carbon-carbon double bonds and shorter than typical carbon-carbon single bonds, which is a hallmark of an aromatic system. xmu.edu.cn

Table 2: 1H and 13C NMR Data for a Representative this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1H | 23.13 | OsCH |

| 1H | 8.57 | γ-CH |

| 13C | 239.7 | OsCH |

| 13C | 112.7 | CPPh3 |

| 13C | 160.5 | γ-CH |

Spectroscopic data for an this compound complex in CD2Cl2. xmu.edu.cn

The downfield chemical shift of the proton directly attached to the osmium (OsCH) is particularly characteristic of the deshielding effect of the aromatic ring current. xmu.edu.cnxmu.edu.cn

The reactivity of osmabenzenes has also been explored, revealing that they can undergo electrophilic aromatic substitution reactions, similar to benzene, further solidifying their classification as aromatic compounds. scielo.org.mxxmu.edu.cn

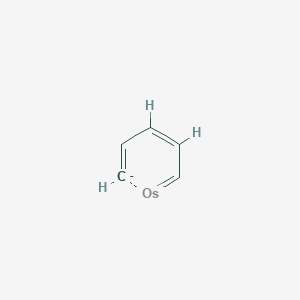

Structure

2D Structure

Propiedades

Bioactividad |

Antibacterial, Antifungal |

|---|---|

Secuencia |

GFLSALKKYLPIVLKHV |

Origen del producto |

United States |

Synthetic Methodologies for Osmabenzene and Its Derivatives

Pioneering Synthetic Routes to Osmabenzene

The field of metallabenzenes was significantly advanced by the theoretical predictions of Thorn and Hoffmann in 1979, which laid the groundwork for their experimental realization. xmu.edu.cnmdpi.com The first experimental synthesis and isolation of a stable this compound was accomplished by Roper and coworkers in 1982. xmu.edu.cnmdpi.com This pioneering work demonstrated that transition metals could participate in aromatic conjugation, opening a new chapter in organometallic chemistry. researchgate.netu-tokyo.ac.jp Following this breakthrough, a variety of metallabenzenes featuring different transition metals have been prepared. xmu.edu.cnu-tokyo.ac.jp The major synthetic approaches that have been established include the cyclization of alkynes with metal complexes, the oxidation of metallacyclohexadienes, and the isomerization of cyclopropenylethenyl metal complexes. u-tokyo.ac.jp

[5+1] Cyclization Approaches in this compound Synthesis

One of the effective strategies for constructing the this compound ring is the [5+1] cyclization approach. This method involves the reaction of a five-carbon (C5) unsaturated organic precursor with an osmium complex. For instance, reactions involving highly unsaturated C5 dialkynes with osmium complexes bearing phosphine (B1218219) ligands have been shown to produce stable osmacycles. xmu.edu.cn In one example, heating an osmium complex derived from the reaction of OsCl₂(PPh₃)₃ with HC≡CCH(OH)CH=CH₂ in CH₂Cl₂ led to the formation of an this compound derivative, among other products. xmu.edu.cn This type of reaction provides a direct route to the this compound core by combining the C5 organic fragment with the single osmium atom center. xmu.edu.cn

Nucleophilic Attack Pathways in this compound Ring Formation

A prevalent and efficient mechanism for the formation of the this compound ring involves the nucleophilic attack of a phosphine on an alkyne coordinated to the osmium center. xmu.edu.cnxmu.edu.cn This pathway is a key feature in many syntheses of this compound and its derivatives. mdpi.com The process is typically initiated by the coordination of an alkyne to the osmium metal center, which activates the alkyne for subsequent attack. xmu.edu.cnxmu.edu.cn A nucleophile, commonly a triphenylphosphine (B44618) (PPh₃) ligand already present in the osmium precursor or added to the reaction, then attacks the coordinated alkyne. xmu.edu.cnmdpi.com This step initiates the cyclization process, ultimately leading to the formation of the six-membered this compound ring. xmu.edu.cn A notable feature of this method is that it often incorporates a phosphonium (B103445) group onto the metallacycle. mdpi.comacs.orgresearchgate.net This substituent provides significant stability to the resulting aromatic osmacycle through both electronic and steric effects, acting as an electron reservoir and a bulky protecting group. xmu.edu.cnacs.orgresearchgate.net

Synthetic Strategies for Substituted Osmabenzenes

The synthesis of substituted osmabenzenes has been achieved through various strategies, allowing for the introduction of a range of functional groups onto the metallaaromatic ring. These methods provide access to compounds with tailored electronic and reactive properties.

One common approach involves the reaction of a pre-formed osmacycle intermediate with different nucleophiles. For example, a key cationic intermediate can react with sodium iodide (NaI) to yield a rare halogen-substituted iodothis compound or with sodium thiocyanate (B1210189) (NaSCN) to produce a thiocyano-substituted this compound. xmu.edu.cn The resulting iodothis compound is a valuable synthetic precursor for further functionalization via cross-coupling reactions. xmu.edu.cn

Furthermore, treatment of an this compound precursor with an excess of a nucleophile like bis(diphenylphosphino)methane (B1329430) (dppm) can lead to the formation of bisphosphonium substituted osmabenzenes. xmu.edu.cn Another strategy involves the ligand substitution reaction of a parent this compound with various diisocyanides, which affords a series of diisocyanide-bridged bisosmabenzenes. xmu.edu.cn These examples highlight the versatility of synthetic methods in creating a diverse library of substituted this compound compounds.

Table 1: Examples of Synthesized Substituted Osmabenzenes

| Compound Type | Synthetic Precursors | Key Reagents | Resulting Substituent(s) | Reference |

|---|---|---|---|---|

| Iodothis compound | Cationic this compound intermediate | NaI | Iodo | xmu.edu.cn |

| Thiocyano-osmabenzene | Cationic this compound intermediate | NaSCN | Thiocyano (-SCN) | xmu.edu.cn |

| Bisphosphonium this compound | This compound | dppm (excess) | Bisphosphonium | xmu.edu.cn |

| Diisocyanide-bridged bisthis compound | This compound | Various diisocyanides | Diisocyanide bridge | xmu.edu.cn |

Synthesis of this compound Analogs: Isothis compound and Fused Systems

Synthetic methodologies have been extended to create not only substituted osmabenzenes but also a variety of structural analogs, including isomers and fused polycyclic systems. xmu.edu.cnresearchgate.net Efficient methods have been developed for the synthesis of isothis compound, a structural isomer of this compound, from simple precursors under mild conditions. xmu.edu.cnacs.orgresearchgate.net

A significant achievement in this area is the construction of fused metallaaromatics through the annulation of existing this compound rings. xmu.edu.cnxmu.edu.cn This represents a powerful pathway to more complex π-electron systems. xmu.edu.cn A key example is the synthesis of osmabenzothiazole, the first metallabenzothiazole, via an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. xmu.edu.cnxmu.edu.cn The reaction starts with an this compound bearing both a phosphonium substituent and a reactive thiocyano group. xmu.edu.cn The presence of the osmium center and the electron-withdrawing phosphonium group activates the ring, allowing the intramolecular cyclization to proceed under ambient conditions, which is a novel pathway for constructing fused metalla-aromatics. xmu.edu.cnxmu.edu.cn

This strategy has been expanded to create a range of fused systems and new topologies, including osmanaphthalene, osmafuran, and osmapyridyne. xmu.edu.cnacs.orgresearchgate.netresearchgate.net The synthesis of the first metallapyridyne, osmapyridyne, was achieved via the reduction of a metal-bridged polycyclic precursor that contained an this compound ring. xmu.edu.cn These synthetic advancements have significantly broadened the scope of aromatic osmacycles. xmu.edu.cnresearchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Isothis compound |

| Osmanaphthalene |

| Osmabenzothiazole |

| Osmapyridyne |

| Osmafuran |

| Iodothis compound |

| Thiocyano-osmabenzene |

| Bisphosphonium substituted this compound |

| Diisocyanide-bridged bisthis compound |

| Chloro-osmabenzene |

| [Os{C(SMe)CHCHCHCH}I(CO)(PPh₃)₂] |

| OsCl₂(PPh₃)₃ |

| Triphenylphosphine (PPh₃) |

Reactivity Patterns and Reaction Mechanisms of Osmabenzene

Electrophilic Aromatic Substitution (EAS) Reactions of Osmabenzene

Similar to conventional aromatic compounds, this compound can undergo electrophilic aromatic substitution (EAS) reactions, a key indicator of its aromaticity. pnas.orggrafiati.comnih.govexlibrisgroup.com These reactions involve the attack of an electrophile on the electron-rich this compound ring.

Mechanistic Studies of Electrophilic Attack on this compound

The mechanism of EAS in this compound follows a two-step process analogous to that of benzene (B151609). masterorganicchemistry.comlibretexts.org First, the aromatic ring acts as a nucleophile, attacking the electrophile to form a carbocation intermediate, often referred to as a benzenonium ion. libretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a proton is eliminated from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.comlibretexts.org

Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the electronic effects that govern the regioselectivity of these reactions. pnas.orgpnas.org These studies help to rationalize the preferred sites of electrophilic attack on the this compound ring. pnas.orgpnas.org

Regioselectivity and Directing Effects in this compound EAS

The position of electrophilic attack on a substituted this compound ring is directed by the electronic properties of the existing substituents. xmu.edu.cnacs.org These directing effects are generally in accordance with those observed in conventional benzene chemistry. xmu.edu.cnlibretexts.org

Activating Groups: Electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles. These groups direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.compdx.edu This is because the carbocation intermediate is stabilized by resonance when the electrophile adds to these positions. organicchemistrytutor.com

Deactivating Groups: Electron-withdrawing groups decrease the ring's electron density, making it less reactive. These groups generally direct incoming electrophiles to the meta position. organicchemistrytutor.compdx.edu Halogens are an exception; they are deactivating yet direct ortho and para. libretexts.orgorganicchemistrytutor.com

For instance, in an this compound with a methylthio (SMe) substituent, nitration and bromination occur at the position para to the SMe group, highlighting the directing influence of this substituent. acs.org The steric hindrance between the substituents and the incoming electrophile can also play a role in determining the final product distribution. pnas.orgxmu.edu.cn

Nucleophilic Aromatic Substitution (SNAr) Reactions in this compound Chemistry

This compound and its derivatives can also participate in nucleophilic aromatic substitution (SNAr) reactions, a process where a nucleophile displaces a leaving group on the aromatic ring.

Mechanistic Investigations of Nucleophilic Addition-Elimination

The SNAr mechanism in this compound typically proceeds through a two-step addition-elimination pathway. xmu.edu.cnpressbooks.pubbyjus.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. xmu.edu.cnnumberanalytics.com The presence of the osmium center and electron-withdrawing substituents on the ring can effectively lower the electron density of the metallacycle, facilitating this nucleophilic attack. xmu.edu.cn

In the second step, the leaving group is eliminated, and the aromaticity of the this compound ring is restored. pressbooks.pubchemguide.co.uk Some reactions, particularly cine-substitution, have been proposed to proceed through an "addition-of-nucleophile, ring-opening, ring-closure" (ANRORC) mechanism. nih.govxmu.edu.cn

Influence of Substituents and Metal Center on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly influenced by the nature of the substituents on the ring and the osmium metal center itself.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for activating the ring towards nucleophilic attack. pdx.edupressbooks.pubnumberanalytics.com These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pub

Phosphonium (B103445) Substituents: Many synthesized osmabenzenes feature phosphonium substituents. xmu.edu.cnnih.gov These bulky and electron-deficient groups contribute to the stability of the this compound framework and act as an "electron reservoir," lowering the electron density of the aromatic ring and thus facilitating nucleophilic attack. xmu.edu.cnnih.gov

The Osmium Center: The osmium atom itself plays a key role in reducing the electron density of the aromatic ring, making the SNAr reaction more favorable, sometimes even under ambient conditions, which is often not the case for conventional arenes. xmu.edu.cn

Cationic this compound complexes have been shown to undergo regioselective nucleophilic substitution of a hydrogen atom at the position γ to the metal. acs.orgnih.gov This process involves the initial addition of a nucleophile to form a neutral osmacyclohexa-1,4-diene intermediate, followed by oxidation to rearomatize the ring and yield the substituted cationic this compound. acs.orgnih.gov

Ligand Substitution Reactions at the Osmium Center in this compound Complexes

Beyond the reactivity of the aromatic ring, the osmium center in this compound complexes can undergo ligand substitution reactions. These reactions involve the replacement of one or more ligands coordinated to the osmium atom by other ligands.

These substitution reactions are a valuable tool for modifying the electronic and steric properties of the this compound complex without altering the core aromatic metallacycle. xmu.edu.cnnih.gov For example, the ligands attached to the osmium can influence the electron density of the entire molecule, thereby tuning its reactivity. xmu.edu.cn The substitution of ligands can lead to the formation of new stable this compound derivatives with different electrochemical properties. nih.gov For instance, ligand substitution reactions have been used to create diisocyanide-bridged bisosmabenzenes. xmu.edu.cn

The mechanism of ligand substitution at a square-planar metal center, which can be a model for some this compound complexes, often proceeds through an associative pathway. libretexts.orglibretexts.orghooghlywomenscollege.ac.in This involves the initial association of the incoming ligand to form a higher-coordinate intermediate, followed by the dissociation of the leaving group. libretexts.orghooghlywomenscollege.ac.in

Interconversion Reactions of this compound with Related Metallacycles

The reactivity of this compound extends to transformations into other related metallacyclic structures. These interconversions highlight the dynamic nature of the this compound ring and provide pathways to novel organometallic compounds. Key among these are transformations involving osmabenzyne and isothis compound, as well as rearrangements to osmium η2-allene complexes.

Transformations Involving Osmabenzyne and Isothis compound

The formal interconversion between metallabenzenes, isometallabenzenes, and metallabenzynes represents a significant area of study in organometallic chemistry. xmu.edu.cnxmu.edu.cn Research has demonstrated the transformation of an isothis compound intermediate into a highly stable osmabenzyne. xmu.edu.cnnih.gov

The reaction of an osmium hydride vinylidene complex with HC≡CCH(OEt)2 initially forms an isothis compound species. nih.gov This intermediate is transient and gradually converts into the final osmabenzyne product. xmu.edu.cn The progress of this transformation can be monitored using in-situ NMR spectroscopy, which shows the initial formation of the isothis compound followed by its slower conversion to the osmabenzyne. xmu.edu.cn The resulting osmabenzyne exhibits remarkable stability, capable of withstanding heating at 120°C in air for several hours in the solid state. xmu.edu.cnxmu.edu.cn This stability is attributed to the steric and electronic effects of substituents like phosphonium groups on the metallacycle. xmu.edu.cn

Conversely, the highly stable osmabenzyne can be converted back to isothis compound derivatives through nucleophilic attack. xmu.edu.cnxmu.edu.cn Strong nucleophiles attack the C3 position of the osmabenzyne, leading to the restoration of the isothis compound structure or, in some cases, the opening of the metallacycle. xmu.edu.cn This reactivity achieves the formal interconversion between an isometallabenzene and a metallabenzyne. xmu.edu.cnxmu.edu.cn

Table 1: Interconversion of Isothis compound and Osmabenzyne

| Starting Material | Reagent(s) | Key Intermediate/Product | Reaction Type | Ref. |

|---|---|---|---|---|

| Osmium hydride vinylidene complex | HC≡CCH(OEt)₂ | Isothis compound, Osmabenzyne | Cycloaddition/Rearrangement | nih.gov |

Rearrangements to Osmium η²-Allene Complexes

This compound can undergo rearrangement to form cyclic osmium η²-allene complexes, which are isomers of the parent this compound. xmu.edu.cn This transformation typically involves the cleavage of a bond within the metallacycle, often facilitated by external reagents. xmu.edu.cnnih.gov

For instance, when a bis-phosphonium substituted this compound is treated with bis(diphenylphosphino)methane (B1329430) (dppm), it undergoes an intramolecular nucleophilic addition and subsequent cleavage of a phosphorus-carbon bond to yield a cyclic osmium η²-allene complex. xmu.edu.cn Similarly, treating a monosubstituted this compound with excess triphenylphosphine (B44618) (PPh₃) and sodium hydroxide (B78521) (NaOH) can induce a P-C bond cleavage in the metallacycle, resulting in the formation of an η²-allene-coordinated complex. xmu.edu.cnnih.gov

The interconversion is not unidirectional. It has been demonstrated that a cyclic osmium η²-allene complex can convert back to an this compound. xmu.edu.cn For example, an allene (B1206475) complex generated from the double bond shifting of a precursor was shown to transform into an osmatoluene (a substituted this compound) upon heating through an intermolecular proton-transfer process. xmu.edu.cn In some cases, a one-pot reaction starting from an η²-allyl alcohol osmacycle can yield both the this compound and its isomeric cyclic osmium η²-allene complex among the products upon heating. xmu.edu.cnacs.org

Table 2: Rearrangement of this compound to Osmium η²-Allene Complexes

| This compound Derivative | Reagent(s) / Conditions | Product | Key Feature | Ref. |

|---|---|---|---|---|

| Bis-phosphonium substituted this compound | bis(diphenylphosphino)methane (dppm) | Cyclic osmium η²-allene complex | Intramolecular nucleophilic addition | xmu.edu.cn |

| Monosubstituted this compound | Excess PPh₃, NaOH | Cyclic η²-allene-coordinated complex | P-C bond cleavage | xmu.edu.cnnih.gov |

| η²-allyl alcohol osmacycle | Heating in CH₂Cl₂ | This compound and cyclic osmium η²-allene complex | Isomeric products from one-pot synthesis | xmu.edu.cnacs.org |

Formation of Fused-Ring Osmacycles and Metalla-Heteroaromatics

The aromatic character of this compound allows it to serve as a foundational building block for the synthesis of more complex polycyclic and heteroaromatic systems. xmu.edu.cnresearchgate.netscispace.com These reactions, often involving annulation or substitution, expand the structural diversity of metalla-aromatics.

Annulation reactions using this compound as the starting material provide a direct pathway to fused metalla-aromatics. xmu.edu.cn For example, diisocyanide-bridged bisosmabenzenes have been synthesized through the ligand substitution reaction of an this compound with various diisocyanides. xmu.edu.cn More complex fused systems, such as osmabenzyne-fused osmapentalenes, have been prepared, demonstrating the utility of metallabenzynes in constructing strained, fused-ring metallaaromatics. nih.gov

The synthesis of metalla-heteroaromatics from this compound introduces main-group heteroatoms into the aromatic framework. xmu.edu.cnxmu.edu.cn A notable example is the nucleophilic aromatic substitution (SNAr) reaction of an this compound with sodium methoxide (B1231860) (MeONa) in methanol, which yields an osmabenzothiazole. xmu.edu.cn The presence of the osmium center and a phosphonium substituent on the ring facilitates this reaction under ambient conditions. xmu.edu.cn Similarly, fused osma-1,3-thiazine derivatives can be produced from the reaction of m-metallaphenol complexes with isothiocyanates. xmu.edu.cnresearchgate.net

Furthermore, osmabenzenes can be transformed into bicyclic heteroaromatics through sequential reactions. The synthesis of aza-osmapentalenes has been achieved starting from an this compound complex. researchgate.netscispace.com This process involves a ring contraction of the six-membered this compound to a five-membered metallapentafulvene, followed by an annulation reaction to form the final fused aza-osmapentalene structure. researchgate.netscispace.com

Table 3: Synthesis of Fused-Ring and Heteroaromatic Osmacycles

| Starting Material | Reagent(s) | Product Type | Specific Product Example | Ref. |

|---|---|---|---|---|

| This compound | Diisocyanides | Fused-ring osmacycle | Diisocyanide-bridged bisthis compound | xmu.edu.cn |

| Osmabenzyne | --- | Fused-ring osmacycle | Osmabenzyne-fused osmapentalene | nih.gov |

| This compound | MeONa/MeOH | Metalla-heteroaromatic | Osmabenzothiazole | xmu.edu.cn |

| m-Metallaphenol | Isothiocyanates | Fused metalla-heteroaromatic | Osma-1,3-thiazine derivative | xmu.edu.cnresearchgate.net |

Theoretical and Computational Investigations of Osmabenzene Aromaticity and Bonding

Historical Perspective on the Aromaticity Debate in Metallabenzenes

The concept of aromaticity in metallabenzenes, including osmabenzene, has been a subject of intense debate since the theoretical prediction of these molecules by Thorn and Hoffmann in 1979 and the subsequent synthesis of the first stable this compound by Roper and coworkers in 1982. udg.eduethz.chwindows.net Initially, the stability of metallabenzenes was attributed to their apparent aromaticity, drawing parallels to the archetypal aromatic compound, benzene (B151609). ethz.ch Early computational studies suggested that the six π-electrons in the metallacycle could conform to Hückel's (4n+2) rule. utb.cz

However, the involvement of the metal's d-orbitals introduced complexities not present in purely organic systems. This led to alternative descriptions, including proposals of 8-π Möbius aromaticity due to the interaction with an additional d orbital. utb.cz Some studies even suggested a 10-π electron Hückel aromatic system. mdpi.com The debate was further fueled by experimental observations of reactions atypical for conventional aromatic molecules, such as cycloadditions, alongside classic electrophilic aromatic substitutions. ethz.chwindows.net This historical context underscores the challenge of applying traditional aromaticity rules to organometallic systems and set the stage for more sophisticated computational analyses to unravel the true nature of bonding in metallabenzenes like this compound.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, stability, and properties of this compound and its derivatives. scispace.comresearchgate.netresearchgate.net DFT calculations have been employed to study various aspects, including the geometries of this compound complexes, the influence of substituents on their properties, and the mechanisms of their formation and reactivity. researchgate.netrsc.org

Theoretical studies using DFT have been instrumental in analyzing the stability of this compound complexes by calculating isodesmic reaction energies to determine ring strain and conjugation energies. researchgate.net These calculations have shown that osmabenzyne complexes, for instance, have relatively small ring strain energies and conjugation energies comparable to benzene and this compound. researchgate.net Furthermore, DFT has been used to explore the substituent effects on the electronic structure and properties of para-substituted osmabenzenes, providing insights into how different functional groups modulate the characteristics of the this compound ring. scispace.comresearchgate.netrsc.org

Relativistic Effects in Computational Analysis of this compound

For heavy elements like osmium, relativistic effects are not negligible and must be considered for accurate computational analysis. nih.govrsc.orgrsc.org These effects arise because the core electrons in heavy atoms move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass. researchgate.netresearchgate.net This, in turn, causes a contraction of s and p orbitals (direct relativistic effect) and an expansion of d and f orbitals (indirect relativistic effect). rsc.orgresearchgate.net In the context of this compound, these effects significantly influence its electronic structure, bonding, and magnetic properties. mdpi.comlew.ronih.gov

Computational studies on this compound often employ scalar-relativistic or fully relativistic methods. mdpi.comnih.gov Scalar-relativistic approaches, which average out the spin-orbit coupling, are a common way to include the major relativistic corrections. mdpi.com Fully relativistic calculations, based on the Dirac equation, provide a more complete picture by explicitly including spin-orbit coupling. mdpi.comrsc.org Studies have shown that while scalar-relativistic calculations can provide significant insights, fully relativistic treatments are sometimes necessary to understand specific properties, such as the contribution of spin-orbit coupling to NMR chemical shifts. mdpi.comlew.ro The inclusion of relativistic effects is crucial for a correct description of the electronic delocalization and, consequently, the aromaticity of this compound. mdpi.comnih.govnih.gov

Basis Set Selection for Osmium-Containing Systems in DFT Calculations

The choice of basis set is a critical aspect of any DFT calculation, particularly for systems containing heavy elements like osmium. For such systems, calculations can be performed using either an all-electron approach or effective core potentials (ECPs). ECPs replace the core electrons with a potential, reducing the computational cost, and are often used in conjunction with valence basis sets like the LanL2DZ basis set. researchgate.net

However, for properties that depend on the electron density near the nucleus, such as NMR chemical shifts, all-electron basis sets are generally preferred. The development of segmented all-electron relativistically contracted (SARC) basis sets, optimized for use with relativistic Hamiltonians like the Douglas-Kroll-Hess (DKH) and Zeroth-Order Regular Approximation (ZORA), has been a significant advancement. These basis sets are designed to be both efficient and accurate for heavy elements. The selection of an appropriate basis set, such as the def2-QZVP basis set for geometry optimizations or specialized basis sets for property calculations, is crucial for obtaining reliable results in computational studies of this compound. mdpi.comlew.ro

Quantum Chemical Descriptors of Aromaticity in this compound

To quantify and characterize the aromaticity of this compound, various quantum chemical descriptors have been employed. These descriptors are based on different physical manifestations of aromaticity, such as magnetic properties.

Nucleus-Independent Chemical Shift (NICS) Analysis: Methodological Considerations and Limitations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. udg.edu It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the ring's geometric center (NICS(0)) or at a certain distance above it (e.g., NICS(1)). udg.edu A negative NICS value is generally associated with aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). researchgate.net

However, the application of NICS to metallabenzenes like this compound is fraught with complications. udg.edumdpi.comnih.gov The presence of the heavy osmium atom can induce strong local paramagnetic currents that can dominate the NICS value, potentially masking the genuine ring current associated with aromaticity. mdpi.comlew.ronih.gov This has led to a significant debate about the reliability of NICS as a descriptor for metallabenzene aromaticity. udg.edumdpi.comnih.gov Some studies have shown that NICS values for osmabenzenes are heavily influenced by local currents around the metal atom, making the single-point NICS index an unreliable tool. udg.edunih.gov To mitigate these issues, dissected NICS approaches, which separate the contributions of different types of orbitals (e.g., σ and π), and the use of the zz-component of the NICS tensor (NICS(1)zz), which is thought to be more representative of π-aromaticity, have been proposed.

Below is a table showcasing NICS values for this compound and related compounds from various computational studies.

| Compound | Method | NICS(1) (ppm) | NICS(1)zz (ppm) | Aromaticity Character | Reference |

| This compound (1) | B3LYP/6-311++G(d,p) | -2.6 | - | Aromatic | researchgate.net |

| Osmapentafulvene (2) | B3LYP/6-311++G(d,p) | -1.6 | - | Aromatic | researchgate.net |

| Aza-osmapentalene (4a) | B3LYP/6-311++G(d,p) | -6.7 and -6.9 | - | Aromatic | researchgate.net |

| Fused this compound (1') | B3LYP/PH3 | - | -11.1 | Aromatic | lew.ro |

| Fused this compound (4') | B3LYP/PH3 | - | -7.8 | Aromatic | lew.ro |

| Cationic this compound Radical (1-rad. 1) | (U)B3LYP/def2-TZVP | - | -28.2 | Aromatic | |

| Cationic this compound Radical (2-rad. 1) | (U)B3LYP/def2-TZVP | - | -21.0 | Aromatic | |

| Anionic this compound Radical (2-rad. 2) | (U)B3LYP/def2-TZVP | - | -24.5 | Aromatic |

Anisotropy of the Induced Current Density (AICD) and Magnetic Current Density Plots

To overcome the limitations of point-wise descriptors like NICS, methods that visualize the magnetically induced currents provide a more direct picture of electron delocalization. The Anisotropy of the Induced Current Density (AICD) is a powerful tool for this purpose. scispace.com AICD plots show the density and direction of the induced ring current when an external magnetic field is applied. scispace.com

In these plots, a clockwise (diatropic) ring current is indicative of aromaticity, while a counter-clockwise (paratropic) ring current suggests anti-aromaticity. scispace.com The shape and density of the AICD isosurface also provide valuable information. scispace.com For this compound, AICD and other current density analyses have been crucial in elucidating its complex magnetic behavior. udg.edumdpi.comlew.ronih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Electron Density and Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density and characterizing the nature of chemical bonds. researchgate.netamercrystalassn.org In the study of this compound and its derivatives, QTAIM analysis provides valuable information about the bonding within the metallacycle. scielo.org.mxijnc.ir This method focuses on the topology of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) to elucidate bond strength, length, and character. scielo.org.mx

Theoretical studies on para-substituted this compound complexes indicate a direct correlation between the properties of the Os-C bonds and the electron density at the BCP. scielo.org.mxresearchgate.net The analysis has shown that the Os–C5 bond exhibits a more covalent character compared to the Os–C1 bond. scielo.org.mxresearchgate.net This difference is attributed to the influence of the ligands attached to the osmium center; for instance, a chlorine ligand, being a lower field ligand than carbon monoxide, tends to weaken the cis-placed Os–C bonds. scielo.org.mxresearchgate.net

Furthermore, the total electron energy density, H(ρ), at the BCP offers deeper insight. More negative H(ρ) values are observed for Os–C5 bonds, suggesting a greater predominance of the potential energy density, which is characteristic of a more covalent interaction. researchgate.net Conversely, the nature of the Os–C(carbonyl) bond is also influenced by substituents on the this compound ring. Electron-donating substituents increase the covalent character of the trans Os–C(carbonyl) bond. scielo.org.mxresearchgate.net In general, QTAIM analysis reveals that the Os–C(carbonyl) bond has a more covalent character than the Os–C(this compound) bonds. researchgate.net

Table 1: QTAIM Parameters for Selected Bonds in a Model this compound Complex Note: This table is a representative example based on findings in the literature. Exact values depend on the specific complex and computational level.

| Bond | Electron Density (ρ) at BCP (au) | Laplacian of Electron Density (∇²ρ) at BCP (au) | Bond Character Inference |

|---|---|---|---|

| Os-C1 | Value A | Value X | Mixed covalent/closed-shell |

| Os-C5 | Value B (>A) | Value Y | More Covalent |

| Os-C(O) | Value C (>B) | Value Z | Predominantly Covalent |

Adaptive Natural Density Partitioning (AdNDP) for Delocalized Bonding Elements

Adaptive Natural Density Partitioning (AdNDP) is a method used to analyze chemical bonding, extending the concepts of Lewis structures to include delocalized, multi-center bonds. core.ac.ukmdpi.com This approach is particularly useful for understanding the aromaticity in compounds like this compound. mdpi.com

AdNDP analysis of this compound has revealed a unique bonding pattern where a localized Os=C double bond coexists with delocalized 6-center-2-electron (6c-2e) π-bonding elements. mdpi.comresearchgate.net This finding challenges earlier descriptions that suggested eight delocalized π-electrons were present in metallabenzenes. mdpi.comresearchgate.net The AdNDP results indicate that only six delocalized π-electrons are responsible for the aromaticity of the ring, which aligns with Hückel's (4n+2) rule for aromaticity. mdpi.com

The analysis begins by localizing lone pairs and two-center two-electron (2c-2e) bonds before identifying delocalized n-center-2-electron (nc-2e) bonds. mdpi.com For a model this compound complex, AdNDP identifies lone pairs on the ligands and d-type lone pairs on the osmium atom. mdpi.com The crucial finding is the presence of delocalized π-bonds that encompass the carbon framework and the metal center, confirming the aromatic nature of the ring through a Hückel-compliant electron count. mdpi.comresearchgate.netcolab.ws This method provides a clear and chemically intuitive picture of the electron delocalization that underpins the stability and reactivity of this compound. mdpi.com

Analysis of Electronic Structure and Bonding in this compound

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) theory is a fundamental application of molecular orbital theory for describing reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com In this compound complexes, the analysis of these frontier orbitals is critical to understanding their electronic behavior. scielo.org.mx

The energies of the HOMO and LUMO are significantly influenced by substituents attached to the this compound ring. scielo.org.mxresearchgate.net Theoretical studies show a linear correlation between the HOMO and LUMO energies and the Hammett substituent constants (σ). scielo.org.mxresearchgate.net Electron-withdrawing substituents tend to lower the energies of both the HOMO and LUMO. scielo.org.mxresearchgate.net The LUMO in these complexes can be involved in π-electron interactions with the d-orbitals of the osmium center. scielo.org.mxresearchgate.net

Table 2: Effect of Substituents on Frontier Orbital Energies of para-Substituted Osmabenzenes Source: Based on data from Ghiasi, R. & Boshak, A. (2013). scielo.org.mx

| Substituent (X) | HOMO Energy (Hartree) | LUMO Energy (Hartree) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| NO₂ | -0.246 | -0.111 | 3.67 |

| CN | -0.241 | -0.101 | 3.81 |

| CHO | -0.242 | -0.103 | 3.78 |

| COOH | -0.241 | -0.101 | 3.81 |

| F | -0.236 | -0.092 | 3.92 |

| H | -0.235 | -0.091 | 3.92 |

| CH₃ | -0.232 | -0.089 | 3.89 |

| OH | -0.231 | -0.088 | 3.89 |

Nature of Osmium-Carbon Bonds and Delocalization Pathways

The bonding within the this compound ring is characterized by significant electron delocalization, a hallmark of aromatic systems. The nature of the osmium-carbon (Os-C) bonds is a key aspect of this delocalization. X-ray diffraction data show that the C-C bond distances within the metallacycle are intermediate between typical single and double bonds, and the ring is essentially planar. xmu.edu.cn

The Os-C bond lengths are typically around 2.0 Å. acs.orgnih.gov Computational studies reveal that the Os–C1 bonds are generally longer than the Os–C5 bonds. scielo.org.mx This asymmetry can be explained by the electronic influence of the other ligands on the osmium atom. scielo.org.mxresearchgate.net The delocalization pathway involves the π-orbitals of the C5 fragment and the d-orbitals of the osmium center. mdpi.comacs.org While early theories suggested the involvement of multiple d-orbitals leading to an 8 or 10 π-electron system, more recent AdNDP analyses support a 6π-electron delocalization model, which is consistent with Hückel's rule. mdpi.comresearchgate.net This delocalization is the primary reason for the aromatic stability and characteristic reactivity of this compound. xmu.edu.cn

Conjugation and Ring Strain Energy Calculations using Isodesmic Reactions

Isodesmic reactions are hypothetical reactions where the number of bonds of each formal type is conserved, making them useful for calculating properties like ring strain and resonance or conjugation energies. acs.orgumsl.edu For this compound, these calculations provide a quantitative measure of its aromatic stabilization.

Theoretical studies using isodesmic reactions at the B3LYP level of density functional theory have been performed to determine the conjugation energy of this compound. acs.orgacs.org The conjugation energy for a model this compound complex, Os(PH₃)₂(CO)I(C₅H₅), was calculated to be approximately 43.52 kcal/mol. acs.org This value is substantial and comparable to the conjugation energy of benzene itself (calculated as 46.66 kcal/mol by the same method), providing strong evidence for the significant aromatic character of this compound. acs.orgacs.org

Unlike highly strained organic molecules like benzyne, this compound is expected to have a small ring strain. acs.orgacs.org Therefore, the reaction energy from the designed isodesmic reaction can be considered a direct measure of the conjugation energy, further solidifying the classification of this compound as a true aromatic compound. acs.org

Substituent Effects on this compound Electronic Structure and Aromaticity

The electronic structure and aromaticity of the this compound ring are highly sensitive to the nature of substituents attached to it. scielo.org.mxscielo.org.mx Studies on para-substituted this compound complexes have systematically investigated these effects using various computational metrics. ijnc.irresearchgate.net

Electron-withdrawing substituents (e.g., -NO₂, -CN, -CHO) have been shown to increase the aromaticity of the this compound ring. scielo.org.mxresearchgate.net This is evidenced by more negative Nucleus-Independent Chemical Shift (NICS) values, a common magnetic criterion for aromaticity. scielo.org.mx These substituents also stabilize the Os-C bond, leading to shorter bond lengths. scielo.org.mxresearchgate.net From an electronic standpoint, electron-withdrawing groups increase the ionization energy and electron affinity of the molecule. scielo.org.mx

Table 3: Selected Bond Distances (Å) in para-Substituted this compound Complexes Source: Based on data from Ghiasi, R. & Boshak, A. (2013). scielo.org.mx

| Substituent (X) | Os-C1 (Å) | Os-C5 (Å) | Os-C(O) (Å) |

|---|---|---|---|

| NO₂ | 2.079 | 2.052 | 1.895 |

| CN | 2.083 | 2.054 | 1.894 |

| CHO | 2.083 | 2.053 | 1.894 |

| COOH | 2.082 | 2.054 | 1.894 |

| F | 2.086 | 2.055 | 1.892 |

| H | 2.087 | 2.057 | 1.892 |

| CH₃ | 2.089 | 2.058 | 1.891 |

| OH | 2.090 | 2.058 | 1.891 |

Table 4: List of Compounds Mentioned

| Compound Name | Formula/Description |

|---|---|

| This compound | C₅H₆Os (basic ring structure) |

| Benzene | C₆H₆ |

| Benzyne | C₆H₄ |

| para-substituted osmabenzenes | C₅H₄XOs(L)n (where X is a substituent) |

Comparative Aromaticity Studies of this compound with Organic Analogs and Other Metallabenzenes

The aromaticity of this compound is a subject of significant theoretical interest, not in isolation, but in the context of its relationship with its quintessential organic analog, benzene, and other related metallabenzenes. scielo.org.mxjmcs.org.mx Computational studies have been pivotal in quantifying and comparing the degree of aromatic character across these different classes of cyclic compounds. These comparisons are typically based on energetic, magnetic, and geometric criteria, revealing a nuanced landscape of aromaticity where this compound holds a unique position. jmcs.org.mxresearchgate.netnih.gov While this compound exhibits many hallmark features of aromaticity, including a planar ring and delocalized structure, the consensus from computational research is that its aromaticity is generally weaker than that of benzene but more pronounced than that of its lighter congeners, such as ruthenabenzene. scielo.org.mxresearchgate.netnih.gov

Research Findings

Energetic Criteria: Aromatic Stabilization Energy (ASE)

Aromatic Stabilization Energy (ASE) is a key energetic descriptor used to quantify the extra stability a cyclic conjugated system gains from its delocalized electrons compared to a hypothetical non-aromatic reference compound. jmcs.org.mxresearchgate.net Theoretical calculations consistently show that the ASE of this compound is substantial, confirming a significant degree of aromatic character. However, this value is typically lower than that calculated for benzene. researchgate.netnih.govresearchgate.net

A comparative study employing Density Functional Theory (DFT) investigated the ASE of a series of 21 different metallabenzenes. researchgate.netnih.gov The findings highlight that the aromaticity of metallabenzenes, including this compound, is generally less than that of benzene, whose ASE is calculated to be approximately 42.5 kcal/mol. researchgate.netnih.gov For a model this compound complex, the ASE was found to be 33.4 kcal/mol. researchgate.netnih.gov

Crucially, these studies also reveal a distinct trend within the Group 8 metallabenzenes. The 5d metallabenzene (this compound) displays a greater aromatic stabilization than its 4d analog (ruthenabenzene). For instance, the ASE for a model ruthenabenzene complex was calculated to be 17.6 kcal/mol, which is considerably lower than the value for the corresponding this compound complex. researchgate.netnih.gov This suggests that the nature of the metal center plays a critical role in modulating the aromaticity of the ring, with the heavier 5d element providing greater stabilization. scielo.org.mxjmcs.org.mxresearchgate.netnih.gov

| Compound | Metal Period | Calculated Aromatic Stabilization Energy (ASE) (kcal/mol) |

|---|---|---|

| Benzene | N/A (Organic) | 42.5 researchgate.netnih.gov |

| This compound (model) | 5d | 33.4 researchgate.netnih.gov |

| Ruthenabenzene (model) | 4d | 17.6 researchgate.netnih.gov |

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the absolute magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). jmcs.org.mxscielo.org.mx Highly negative NICS values are indicative of a diatropic ring current, a signature of aromaticity. researchgate.net

While NICS calculations for this compound generally yield negative values, supporting its aromatic character, the direct comparison with benzene is complex. scielo.org.mxrsc.org Several theoretical studies have cautioned that the NICS values in metallabenzenes can be heavily influenced by the large local paramagnetic currents induced around the heavy metal nucleus. researchgate.netutb.cz This effect can contaminate the ring current contribution, making NICS a potentially unreliable descriptor for quantifying the aromaticity of these systems. researchgate.net

Despite this controversy, reported NICS values provide a basis for qualitative comparison. For example, the NICS(1)zz value (the tensor component perpendicular to the ring) for a fused this compound derivative was calculated to be -11.1 ppm, while another study reported a NICS(1) value of -22.6 ppm for a different this compound complex. rsc.orgresearchgate.net These values are in the same negative range as that of benzene (typically -8 to -10 ppm), though the direct quantitative comparison remains debated due to the metal's influence. rsc.orgresearchgate.netgithub.io Computational studies also show that substituting the this compound ring with electron-withdrawing groups tends to result in more negative NICS values, indicating an increase in aromaticity. researchgate.netscielo.org.mx

| Compound | NICS Value (ppm) | Notes |

|---|---|---|

| Benzene | ~ -8 to -10 (NICS(1)) github.io | Archetypal organic aromatic compound. |

| This compound Complex | -22.6 (NICS(1)) researchgate.net | Value can be influenced by local currents from the Os atom. researchgate.netutb.cz |

| Fused this compound Derivative | -11.1 (NICS(1)zz) rsc.org |

Geometric Criteria: Bond Length Equalization

The degree of bond length alternation in a cyclic system is a fundamental geometric indicator of aromaticity. Aromatic compounds like benzene exhibit significant bond length equalization due to electron delocalization. Computational studies on this compound reveal a similar trend within its carboatomic fragment. acs.orgxmu.edu.cn The C–C bond lengths in the C5 portion of the ring show minimal alternation, with lengths falling in the range of 1.37–1.43 Å, which is characteristic of an aromatic structure. xmu.edu.cn The Os–C bond lengths are typically calculated to be around 2.0 Å, a value intermediate between a pure single and double bond, further supporting the delocalized nature of the metallacycle. acs.orgillinois.edu

| Compound | Bond | Typical Calculated Bond Length (Å) |

|---|---|---|

| Benzene | C–C | ~1.40 |

| This compound | C–C | 1.37 - 1.43 xmu.edu.cn |

| Os–C | ~2.0 acs.org |

Advanced Spectroscopic and Structural Characterization Methodologies for Osmabenzene

X-ray Crystallography for Molecular Structure Elucidation

The first osmabenzene to be structurally characterized by X-ray diffraction was reported by Roper and coworkers in 1982. acs.orgrsc.org The crystal structure revealed a planar six-membered ring, a key indicator of delocalized π-electron systems. rsc.org A significant finding from crystallographic studies is the distortion of the hexagonal ring compared to benzene (B151609). The Os-C bond lengths are notably longer than the C-C bonds within the ring. wikipedia.org For instance, in one derivative, the Os-C1 and Os-C5 bond lengths were determined to be 1.946(12) Å and 1.971(12) Å, respectively, while the C-C bond lengths ranged from 1.363(15) Å to 1.448(17) Å. xmu.edu.cn This elongation is a characteristic feature of metallabenzenes. wikipedia.org

Despite the Os-C bond length disparity, the C-C bonds within the this compound ring often exhibit a degree of equalization, suggesting electron delocalization. scielo.org.mx However, the planarity of the ring can be influenced by the ligands attached to the osmium center. Ligands that are strong π-electron acceptors tend to reduce non-planarity. wikipedia.org The solid-state packing of this compound derivatives is often stabilized by various intermolecular interactions, including C-H∙∙∙π contacts. researchgate.net

Table 1: Selected X-ray Crystallographic Data for an this compound Derivative

| Parameter | Value (Å) |

|---|---|

| Os-C1 Bond Length | 1.946(12) |

| Os-C5 Bond Length | 1.971(12) |

| C1-C2 Bond Length | 1.398(15) |

| C2-C3 Bond Length | 1.373(16) |

| C3-C4 Bond Length | 1.448(17) |

| C4-C5 Bond Length | 1.363(15) |

Data sourced from a specific this compound complex. xmu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and electronic environment of this compound in solution. acs.orgacs.org Various NMR techniques, including ¹H, ¹³C, and ³¹P NMR, provide detailed information about the different nuclei within the molecule.

¹H NMR spectroscopy is particularly valuable for probing the aromaticity of this compound through the observation of ring current effects. modgraph.co.uk In aromatic compounds, the delocalized π-electrons generate a ring current when placed in an external magnetic field, which induces a secondary magnetic field. This induced field deshields the protons attached to the aromatic ring, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum. github.io

The ¹H NMR spectra of this compound derivatives consistently show downfield chemical shifts for the ring protons, which is a strong indication of an aromatic ring current. wikipedia.orgscielo.org.mx For example, the α-protons (adjacent to the osmium atom) can exhibit unusually large downfield shifts, with chemical shifts observed in the range of 12-25 ppm. scielo.org.mx In one specific case, the OsCH signals appeared at 20.1 ppm and 19.0 ppm. xmu.edu.cn These significant deshielding effects are attributed to the anisotropy of the transition metal center and the aromatic nature of the ring. scielo.org.mx

¹³C NMR spectroscopy provides insights into the carbon skeleton of this compound. docbrown.infohuji.ac.il The chemical shifts of the carbon atoms in the metallacycle are sensitive to their electronic environment. For instance, the carbon atoms directly bonded to the osmium center (the α-carbons) typically resonate at very low field. In one derivative, the OsCH carbons were observed at 248.2 ppm and 220.9 ppm. xmu.edu.cn The other carbon atoms in the ring also have distinct chemical shifts, which can be used to confirm the structure and substitution pattern. xmu.edu.cn

³¹P NMR spectroscopy is crucial for studying this compound complexes that contain phosphine (B1218219) ligands, which are common in their synthesis. oxinst.comhuji.ac.il The ³¹P NMR spectrum provides information about the coordination environment of the phosphorus atoms. huji.ac.il In some this compound derivatives, the ³¹P{¹H} NMR spectrum shows a sharp singlet, indicating that the phosphine ligands are in chemically equivalent environments or are rapidly exchanging on the NMR timescale. acs.org For example, in one complex, the signal for the PPh₃ groups attached to the osmium appeared at -27.3 ppm, while the signal for a PPh₃ substituent on the ring was observed at 18.8 ppm. xmu.edu.cn

Table 2: Representative NMR Spectroscopic Data for an this compound Derivative

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 20.1, 19.0 | OsCH |

| ¹H | 8.10 | OsCHCH |

| ¹³C | 248.2, 220.9 | C H (α-carbons) |

| ¹³C | 152.6 | OsCHC H |

| ¹³C | 112.9 | OsCHC PPh₃ |

| ¹³C | 98.3 | OsC HCl |

| ³¹P | 18.8 | P Ph₃ (on ring) |

| ³¹P | -27.3 | OsP Ph₃ |

Data sourced from a specific this compound complex. xmu.edu.cn

1H NMR Spectroscopic Probes for Ring Current Effects

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical and electronic states of the elements within a material. malvernpanalytical.comthermofisher.comwikipedia.org In the context of this compound, XPS can provide valuable information about the oxidation state of the osmium center and the electronic structure of the metallacycle. researchgate.netnist.gov

The fundamental principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. thermofisher.com For this compound, analysis of the Os 4f core-level spectrum can help to confirm the formal oxidation state of the osmium atom, which is typically Os(II) in an 18-electron complex. wikipedia.org Variations in the binding energies of the carbon and other atoms in the ring and ligands can also provide insights into the electron distribution within the molecule.

Other Spectroscopic Techniques Employed in this compound Characterization

In addition to the primary techniques discussed above, other spectroscopic methods contribute to a comprehensive understanding of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For example, in this compound complexes containing carbonyl (CO) ligands, the C-O stretching frequency in the IR spectrum provides information about the electronic environment of the metal center. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the this compound molecule. The absorption bands observed in the UV-Vis spectrum correspond to transitions between molecular orbitals and can provide insights into the delocalized π-system.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the this compound complex and to gain information about its fragmentation pattern, which can help to confirm the structure.

These techniques, when used in combination, provide a detailed and complementary picture of the structural and electronic properties of this compound, contributing to the broader understanding of metallaaromatic chemistry. xmu.edu.cn

Future Directions and Emerging Research Avenues in Osmabenzene Chemistry

Development of Novel Synthetic Routes

A primary focus of ongoing research is the development of more versatile and efficient methods for synthesizing osmabenzenes and related osmacycles. researchgate.net Early methods, while groundbreaking, often had limitations. xmu.edu.cn Current efforts are geared towards creating stable, fully characterized metalla-aromatics from simple, readily available precursors under mild reaction conditions. xmu.edu.cnnih.gov

Key strategies that are shaping the future of osmabenzene synthesis include:

Cyclization Reactions: Innovative cyclization strategies involving metal-alkylidyne, metal-alkylidene, and metal-thiocarbonyl precursors are being explored to construct the this compound core. researchgate.net

Pentadienyl Reagents: The use of pentadienyl reagents as the carbon source for the five-carbon fragment of the ring has proven successful and continues to be a viable strategy. researchgate.net

Annulation Reactions: A novel pathway to construct fused metalla-aromatics involves the annulation of existing metallabenzene rings, demonstrating the aromatic character of this compound itself. xmu.edu.cn This has been extended to produce fused systems like osmabenzothiazole through reactions with isothiocyanates. xmu.edu.cn

Intramolecular C-H Activation: A recently developed route to fused osma-aromatics proceeds via the intramolecular C-H activation of thiophenes, showcasing a versatile method applicable to various metallacycles. xmu.edu.cn

Atom Swapping: A novel synthetic approach involves swapping a heteroatom within an existing aromatic ring with a transition metal fragment. u-tokyo.ac.jp For instance, the oxidation of a phosphinine pincer iridium complex with O₂ triggered the replacement of the phosphorus atom to afford an iridabenzene, a method that could potentially be adapted for osmium. u-tokyo.ac.jp

Stepwise Transformations: Researchers have demonstrated the synthesis of bicyclic heteroaromatics, such as aza-osmapentalenes, through the sequential ring contraction and annulation of osmabenzenes. scispace.com This stepwise transformation opens a promising avenue for constructing new bicyclic metallaaromatics. scispace.com

These evolving synthetic methods are not only expanding the family of osmacycles but are also creating new molecular topologies with unique properties. xmu.edu.cnnih.gov

Exploration of Unprecedented Reactivity Patterns

The unique electronic structure of this compound, arising from the integration of a transition metal into an aromatic ring, leads to reactivity patterns that are distinct from conventional organic arenes. researchgate.net The interplay between the aromatic ring and the reactive metal center is a fertile ground for discovering new chemical transformations. xmu.edu.cn

Future explorations in this compound reactivity are focused on:

Interconversion of Osmacycles: Studies have revealed the fascinating ability of various osmacycles to interconvert. nih.govresearchgate.net For example, the reversible transformation between osmabenzenes and cyclic osmium η2-allene complexes has been achieved. xmu.edu.cn This dynamic behavior highlights the flexible bonding capabilities of the osmium center.

Electrophilic Aromatic Substitution (EAS): Like benzene (B151609), this compound undergoes EAS reactions such as nitration and halogenation, which is a key indicator of its aromatic character. researchgate.netwikipedia.org Recent research has expanded this to osmapentalenes, which exhibit Craig-Möbius aromaticity, showing that these reactions are characteristic of a broader class of metalla-aromatics. pnas.org The high reactivity and regioselectivity observed in these reactions open up pathways to otherwise difficult-to-synthesize substituted metalla-aromatics. pnas.org

Nucleophilic Addition and Ring Opening: The conversion of isothis compound to osmabenzyne has been demonstrated. xmu.edu.cn This osmabenzyne can then undergo nucleophilic addition reactions to either regenerate an isothis compound derivative or lead to the opening of the metallacycle, showcasing a rich and complex reactivity profile. xmu.edu.cn

Ring Contraction and Annulation: As a testament to its unique reactivity, this compound can undergo sequential ring contraction to form an osmacyclopentadiene, which then participates in annulation reactions to build more complex structures like aza-osmapentalenes. scispace.com

The stability of many osma-aromatics to air, water, and heat, often imparted by bulky phosphonium (B103445) substituents, allows for the detailed study of these unprecedented reaction patterns. nih.govresearchgate.net

Advanced Computational Modeling and Theoretical Insights

The nature of aromaticity in this compound has been a subject of intense theoretical debate, driving the development and application of advanced computational methods. utb.cz These theoretical studies are crucial for rationalizing experimental observations and guiding the design of new molecules with tailored properties.

Emerging research in this area includes:

Relativistic DFT Computations: Fully relativistic (4c) and scalar-relativistic (1c) density functional theory (DFT) computations are becoming essential for accurately describing the electronic structure and magnetic properties of osmium-containing metallacycles. researchgate.net These methods are crucial for understanding effects stemming from the heavy osmium atom.

Current Density Analysis: Topological analysis of the magnetically induced current density (MICD) has provided deeper insights into the aromatic character of this compound. utb.czresearchgate.net This approach suggests that this compound is best described as having a unique σ-type Craig-Möbius aromaticity, a departure from the traditional Hückel model for benzene. utb.czresearchgate.net

Rethinking Aromaticity Descriptors: Computational studies have revealed that common aromaticity indicators like the Nucleus-Independent Chemical Shift (NICS) must be used with caution for metallabenzenes. researchgate.net The large paramagnetic current induced by the osmium atom can dominate the NICS value, masking the true ring current effects. utb.czresearchgate.net This has spurred the development and preference for methods that directly analyze the ring current. researchgate.net

Rationalizing Reactivity: DFT calculations are being employed to study reaction mechanisms and regioselectivity. pnas.org For instance, calculations of the condensed Fukui function help to rationalize the preferred sites of electrophilic attack in EAS reactions on fused osmapentalene systems. pnas.org Theoretical studies also help to understand the stability of various isomers and intermediates, such as in the conversion of isothis compound to osmabenzyne. xmu.edu.cn

These advanced computational tools are providing a more nuanced understanding of bonding, aromaticity, and reactivity in this compound, moving beyond simple analogies to organic systems.

| Computational Method | Application in this compound Research | Key Insight |

| Relativistic DFT | Calculation of electronic structure and magnetic properties. researchgate.net | Essential for accurately modeling the heavy osmium atom. |

| Current Density Analysis | Analysis of magnetically induced currents to determine aromaticity. utb.czresearchgate.net | Suggests this compound exhibits σ-type Craig-Möbius aromaticity. |

| NICS Calculations | Used as a probe for aromaticity, but with limitations. utb.czresearchgate.net | Can be misleading due to local paramagnetic effects of osmium. |

| Fukui Function Analysis | Predicting sites of electrophilic attack. pnas.org | Rationalizes regioselectivity in EAS reactions. |

Academic Research on Catalytic Principles and Mechanisms Involving this compound

While the synthesis and reactivity of osmabenzenes have been the primary focus, a significant future direction is the exploration of their catalytic potential. researchgate.net The unique electronic and structural features of this compound derivatives make them intriguing candidates for catalysis.

The principles guiding this research are based on:

The Sabatier Principle: This fundamental concept in catalysis states that the interaction between a catalyst and a substrate should be "just right"—not too strong and not too weak. wikipedia.org The tunable nature of the osmium center and the surrounding ligands in this compound allows for the fine-tuning of these interactions, potentially optimizing catalytic activity for specific reactions. wikipedia.org

Metal-Ligand Cooperation: The this compound framework allows for the osmium center to act in concert with the π-system of the metallacycle. This cooperation can facilitate substrate activation and transformation in ways not accessible to traditional organometallic catalysts.

Redox Activity: The osmium center in this compound is typically in the +2 oxidation state but can potentially access other oxidation states during a catalytic cycle. wikipedia.org The accessibility of different oxidation states is a key feature for many catalytic processes, including redox catalysis. researchgate.net

Although concrete examples of this compound-catalyzed reactions are still emerging, theoretical and experimental work on related systems suggests promising avenues. For instance, the ability of metallacycles to undergo reactions like C-H activation and cross-coupling points towards their potential use in organic synthesis. xmu.edu.cncapes.gov.br The development of catalytic cycles for processes like CO₂ reduction, where related metal complexes have shown activity, could be a fruitful area of investigation for this compound derivatives. mdpi.com Future research will likely focus on designing specific this compound complexes and testing their efficacy in catalytically challenging transformations.

Q & A

Q. How to address conflicting reports on this compound’s photoluminescence properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.